molecular formula C29H33ClF3N5O2 B2447810 2-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2-methylpropanoate CAS No. 2097936-57-5

2-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2-methylpropanoate

Cat. No.: B2447810
CAS No.: 2097936-57-5
M. Wt: 576.06
InChI Key: WSHJQMRAJLNKTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2-methylpropanoate is a useful research compound. Its molecular formula is C29H33ClF3N5O2 and its molecular weight is 576.06. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the acetyl-CoA carboxylase (ACC) . ACC is a crucial enzyme in fatty acid metabolism, playing a pivotal role in the biosynthesis of long-chain fatty acids.

Mode of Action

The compound acts as an ACC inhibitor . It binds to the ACC enzyme, thereby inhibiting its activity. This inhibition disrupts the normal metabolic processes involving long-chain fatty acids, leading to a series of downstream effects.

Biochemical Pathways

The inhibition of ACC affects the fatty acid biosynthesis pathway . ACC catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, the first and rate-limiting step in the biosynthesis of long-chain fatty acids. By inhibiting ACC, the compound reduces the production of malonyl-CoA, thereby decreasing the overall synthesis of long-chain fatty acids.

Pharmacokinetics

The compound is likely metabolized primarily in the liver, with metabolites excreted in both urine and feces .

Result of Action

The inhibition of fatty acid synthesis by the compound can lead to a variety of cellular effects. In particular, it can disrupt the integrity of cellular membranes, impair energy storage, and interfere with the synthesis of important signaling molecules. These effects can lead to the death of cells that are heavily dependent on fatty acid metabolism .

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of the compound. For example, extreme temperatures or pH levels might affect the compound’s stability or its ability to interact with the ACC enzyme. The presence of other substances might compete with the compound for binding to ACC, potentially reducing its efficacy .

Properties

IUPAC Name

[2-[[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methyl]quinolin-8-yl] 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33ClF3N5O2/c1-19(2)28(39)40-25-5-3-4-20-6-7-22(35-26(20)25)18-36-10-8-23(9-11-36)37-12-14-38(15-13-37)27-24(30)16-21(17-34-27)29(31,32)33/h3-7,16-17,19,23H,8-15,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHJQMRAJLNKTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=CC=CC2=C1N=C(C=C2)CN3CCC(CC3)N4CCN(CC4)C5=C(C=C(C=N5)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33ClF3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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